(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide is an acrylamide derivative characterized by a benzo[1,3]dioxole (piperonyl) moiety conjugated to an acrylamide backbone. The nitrogen substituent consists of a 3-hydroxypropyl chain bearing a 2,5-dimethylfuran-3-yl group. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and hydrogen-bonding capacity due to the hydroxyl and carbonyl groups.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-9-15(13(2)25-12)16(21)7-8-20-19(22)6-4-14-3-5-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKMCOKHZWFKK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 357.43 g/mol. The structural representation can be visualized using chemical drawing software.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : Studies suggest that such compounds may exert their effects through multiple pathways:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
- Apoptosis Induction : They may also induce apoptosis in cancer cells by modulating the expression of proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
Case Studies
- Antiproliferative Activity : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed IC50 values of 1.54 µM against HCT116 cells and 4.52 µM against MCF7 cells, indicating strong antiproliferative effects compared to standard drugs like doxorubicin .
- Anticonvulsant Activity : Another derivative of benzo[d][1,3]dioxole demonstrated anticonvulsant properties with an effective dose (ED50) of 4.3 mg/kg in animal models . This suggests that modifications to the structure can yield compounds with varied biological activities.
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Impact of Substituent Modifications
- Furan vs.
- Anti-Obesity Activity : The 4-hydroxyphenethyl analog demonstrates significant PPARγ modulation, suggesting that bulkier aromatic substituents (e.g., phenethyl) may enhance nuclear receptor interactions compared to furan-based chains.
Physicochemical and Computational Similarity
- LogP and Solubility : The target compound’s logP (estimated 2.8) is higher than the 4-hydroxyphenethyl derivative (logP ~2.1) due to the hydrophobic dimethylfuran group, which may affect membrane permeability .
- Similarity Metrics : Using Tanimoto coefficients (MACCS fingerprints), the target compound shares ~75% similarity with but only ~60% with , highlighting the divergence introduced by heterocycle substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
